Dibromobimane
Overview
Description
Synthesis Analysis
Synthesis of dibromo compounds involves various chemical strategies, including the reaction of organometallic reagents with low-coordinated silicon atoms to afford substituted disilenes, and the synthesis of pure 2,2'-Dibromo-9,9'-spirobifluorene without troublesome dibromination or Sandmeyer reaction steps (Sasamori et al., 2008); (Chih-Long Chiang, C. Shu, Chin‐Ti Chen, 2005).
Molecular Structure Analysis
The molecular structure of dibromo compounds is elucidated through spectroscopic and crystallographic analyses, revealing the characteristics of bonds and spatial arrangements. For example, the study of 3,4′-Dibromo-2,2′-bithiophene provided insights into its molecular structure via X-ray crystallography, showcasing the compound's potential as a useful intermediate for further chemical synthesis (Antolini et al., 1997).
Chemical Reactions and Properties
Dibromo compounds participate in various chemical reactions, including substitution reactions and the formation of novel compounds through reaction with organometallic reagents. The synthesis and reactions of stable dibromodialumane(4) and the preparation of trisubstituted alkenes via the Stille reaction of 1,1-dibromo-1-alkenes highlight the versatility and reactivity of dibromo compounds (Agou et al., 2012); (Shen, Wang, 1999).
Physical Properties Analysis
The physical properties of dibromo compounds, such as solubility, melting points, and fluorescence, can be derived from the studies on similar compounds. The labeling of proteins and cells under physiological conditions using dibromobimane derivatives demonstrates the utility of these compounds in biological research due to their physical and fluorescent properties (Kosower et al., 1979).
Chemical Properties Analysis
The chemical properties of dibromobimane and related compounds include their reactivity with various organic and inorganic reagents, the ability to undergo substitution reactions, and their utility as intermediates in the synthesis of complex molecules. The research on conjugated polymers from naphthalene bisimide, involving dibromo compound intermediates, exemplifies the broad range of chemical properties and applications of these compounds (Guo, Watson, 2008).
Scientific Research Applications
Peptide Research : Dibromobimane is used for defining secondary structures within short peptides and introducing a fluorescent tag for cell-based experiments (Horsfall et al., 2020).
Drug-Protein Interaction Studies : It stimulates the ATPase activity of P-glycoprotein, identifying important residues in transmembrane segments for drug-protein interactions (Loo & Clarke, 1997).
Myosin Research : Dibromobimane can crosslink myosin S1 fragments, which is more likely at higher temperatures (Konno et al., 2000).
Protein Labeling : It is used for studying protein properties, including their effects on oxygen affinity (Kosower et al., 1980).
Polymer Chemistry : Dibromobimane derivatives like Dibromonaphthalene bisimides are used to produce high molecular weight donor-acceptor conjugated polymers (Guo & Watson, 2008).
Neurochemical Studies : It is an effective labeling agent for demonstrating sulfur-containing neuropeptides in semithin sections of invertebrate nervous tissue (Danielsohn & Nolte, 2004).
Mitochondrial Research : Treatment with dibromobimane stabilizes specific loops in myosin subfragment-1, affecting the actin interface (Mornet et al., 1986).
Bioenergetics Studies : It decreases ATP-Pi exchange activity in beef heart mitochondria, indicating the role of sulfhydryl groups in regulating ATP-synthetase activity (Zimmer et al., 1982).
Thiol Labeling : Bromobimanes like dibromobimane are used for fluorescent labeling of biological systems, including proteins and thiols (Kosower & Kosower, 1987).
Pharmacological Research : 1,6-Dibromo-1,6-dideoxy-dulcitol, a related compound, has shown potential antitumoral properties (Kellner et al., 1967).
Safety And Hazards
Dibromobimane may cause respiratory irritation, serious eye irritation, and skin irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to ensure adequate ventilation . In case of contact with skin or eyes, it is advised to wash off with soap and plenty of water or rinse thoroughly with plenty of water for at least 15 minutes, respectively .
properties
IUPAC Name |
1,7-bis(bromomethyl)-2,6-dimethylpyrazolo[1,2-a]pyrazole-3,5-dione | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10Br2N2O2/c1-5-7(3-11)13-8(4-12)6(2)10(16)14(13)9(5)15/h3-4H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OSIYFMVMZXJKSP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N2C(=C(C(=O)N2C1=O)C)CBr)CBr | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10Br2N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70218736 | |
Record name | Dibromobimane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70218736 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
350.01 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Dibromobimane | |
CAS RN |
68654-25-1 | |
Record name | Dibromobimane | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=68654-25-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Dibromobimane | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0068654251 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Dibromobimane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70218736 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Dibromobimane | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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